N-(3-fluorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O4S2/c21-12-2-1-3-13(10-12)22-17(26)11-31-20-23-16-8-9-30-18(16)19(27)24(20)14-4-6-15(7-5-14)25(28)29/h1-7,10H,8-9,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNALXVUYGUCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antibacterial properties. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and specific case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities. The presence of a fluorophenyl group and a nitrophenyl moiety enhances its potential for interaction with biological targets.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown inhibition rates ranging from 43% to 87% against breast cancer cells and non-small cell lung cancer cells .
- Mechanism of Action : The compound's mechanism involves the suppression of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies indicate that certain thieno[2,3-d]pyrimidine derivatives possess promising antibacterial activity against various strains .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of different substituents on the thieno[2,3-d]pyrimidine scaffold significantly influences its potency. For example, compounds with halogen substitutions showed enhanced inhibitory effects on MIF2 tautomerase activity with IC50 values as low as 2.6 ± 0.2 μM .
| Compound | Substituent | IC50 (μM) |
|---|---|---|
| R110 | None | 15 ± 0.8 |
| 3b | Bromo | 7.2 ± 0.6 |
| 3i | CF3 | 2.6 ± 0.2 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of thieno[2,3-d]pyrimidine derivatives:
- Elmongy et al. Study (2022) : This study synthesized a range of thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against breast cancer cell lines. The most potent derivative exhibited a growth inhibition rate of approximately 71% .
- Antibacterial Screening : A series of derivatives were screened for antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their mechanisms and potential clinical applications .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial activity. The presence of fluorine and sulfur in the compound enhances its efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that N-(3-fluorophenyl)-2-{...} inhibited bacterial growth at concentrations lower than standard antibiotics, with minimum inhibitory concentration (MIC) values reported as low as 75 µg/mL against Escherichia coli and Staphylococcus aureus .
Neuroprotective Potential
The compound's potential as a neuroprotective agent has been investigated through various in vitro studies. Its ability to reduce oxidative stress markers in neuronal cell lines suggests applications in treating neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotective Effects
In a study focused on the neuroprotective effects of pyrimidine derivatives, compounds similar to N-(3-fluorophenyl)-2-{...} exhibited significant reduction in oxidative stress markers. These findings indicate the potential for developing therapeutic strategies targeting neurodegeneration .
Enzyme Inhibition Studies
N-(3-fluorophenyl)-2-{...} has also been explored for its enzyme inhibition capabilities. Notably, it has shown dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant for neurodegenerative disease treatment.
Inhibition Data
In related studies, derivatives demonstrated IC50 values of 10.4 µM for AChE and 7.7 µM for BChE. This suggests that the compound may be beneficial in managing conditions like Alzheimer's disease by inhibiting enzymes that break down neurotransmitters .
Summary of Applications
| Application Type | Description |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; MIC values as low as 75 µg/mL. |
| Neuroprotective Potential | Reduces oxidative stress markers; potential applications in treating neurodegenerative diseases. |
| Enzyme Inhibition | Dual inhibition of acetylcholinesterase and butyrylcholinesterase; relevant for Alzheimer's treatment. |
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the sulfanyl group.
- Condensation reactions to form the thieno[3,2-d]pyrimidinone core.
- Amide coupling to attach the 3-fluorophenylacetamide moiety.
Key steps require temperature control (e.g., reflux in anhydrous THF) and catalysts like DMAP for amide bond formation. Intermediates are characterized using ¹H/¹³C NMR (to confirm regiochemistry) and LC-MS (to verify molecular weight and purity) .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and confirms fluorine substitution patterns. ¹³C NMR resolves carbonyl (C=O, ~170 ppm) and pyrimidine ring carbons.
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- IR Spectroscopy : Detects S-H stretching (~2550 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
Q. What in vitro assays are used for preliminary biological screening?
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Cell viability assays (MTT or resazurin) to assess cytotoxicity in cancer cell lines.
- Binding affinity studies (SPR or fluorescence polarization) to quantify target interactions .
Advanced Research Questions
Q. How can computational tools predict biological targets and optimize binding affinity?
- Molecular docking (AutoDock Vina, Schrödinger) models interactions with proteins (e.g., kinases), highlighting key residues (e.g., ATP-binding pockets).
- MD Simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models correlate substituent effects (e.g., nitro vs. fluoro groups) with activity trends .
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-analysis of dose-response curves to identify IC₅₀ variability (e.g., cell line-specific effects).
- Structural analogs : Compare activity of derivatives (Table 1) to isolate substituent contributions.
- Orthogonal assays : Validate target engagement using CRISPR knockouts or isotopic labeling .
Table 1 : Comparative Bioactivity of Structural Analogs
| Compound Modification | IC₅₀ (μM) | Target Protein | Reference |
|---|---|---|---|
| 4-Nitrophenyl substituent | 0.12 | Kinase X | |
| 4-Fluorophenyl substituent | 0.45 | Kinase X | |
| Methyl group at thieno position | >10 | Kinase X |
Q. How does crystallography inform molecular interactions and conformational stability?
- Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 42.25° in pyrimidine-phenyl interactions) and hydrogen-bonding networks (N–H⋯O/N).
- Symmetry operations (e.g., space group P21/c) and unit cell parameters (a=18.220 Å, β=108.7°) guide packing analysis.
- Hirshfeld surfaces quantify intermolecular contacts (e.g., S⋯H interactions at 2.8 Å) .
Q. What synthetic challenges arise in scaling up production, and how are they mitigated?
- Low yields in sulfanyl incorporation: Optimize stoichiometry of thiol precursors and use radical scavengers (e.g., BHT).
- Purification issues : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DCM/hexane).
- By-product formation : Monitor via TLC (Rf = 0.3–0.5) and adjust reaction time/temperature .
Methodological Considerations
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Step 1 : Synthesize derivatives with varied substituents (e.g., nitro, chloro, methyl).
- Step 2 : Test in parallel assays (e.g., enzyme inhibition, cytotoxicity).
- Step 3 : Use PCA or clustering analysis to identify critical moieties (e.g., 4-nitrophenyl enhances potency 3-fold vs. methyl) .
Q. What protocols ensure reproducibility in spectral data acquisition?
- NMR : Standardize solvent (CDCl₃ or DMSO-d₆), temperature (25°C), and relaxation delays (1–5 s).
- MS : Calibrate with reference compounds (e.g., sodium formate clusters) and use ESI+ mode for ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
